BenchChemオンラインストアへようこそ!

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one; methanesulfonic acid

Stereoselective synthesis Enantiomeric purity Chiral pool strategy

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate (CAS 769167-53-5, C₆H₁₁NO₅S, MW 209.22) is an enantiomerically pure, bridged bicyclic lactam supplied as a crystalline methanesulfonic acid salt. The compound belongs to the 2-oxa-5-azabicyclo[2.2.1]heptane family—carbon-atom bridged morpholines extensively employed as conformationally constrained scaffolds in medicinal chemistry.

Molecular Formula C6H11NO5S
Molecular Weight 209.22 g/mol
Cat. No. B13393261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one; methanesulfonic acid
Molecular FormulaC6H11NO5S
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1C2CNC1C(=O)O2
InChIInChI=1S/C5H7NO2.CH4O3S/c7-5-4-1-3(8-5)2-6-4;1-5(2,3)4/h3-4,6H,1-2H2;1H3,(H,2,3,4)
InChIKeyGEZDOTKDUXCCGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one Methanesulfonate Is a Strategic Procurement Choice for Chiral Bridged-Lactam Building Blocks


(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate (CAS 769167-53-5, C₆H₁₁NO₅S, MW 209.22) is an enantiomerically pure, bridged bicyclic lactam supplied as a crystalline methanesulfonic acid salt . The compound belongs to the 2-oxa-5-azabicyclo[2.2.1]heptane family—carbon-atom bridged morpholines extensively employed as conformationally constrained scaffolds in medicinal chemistry [1]. The (1S,4S) stereochemistry is derived directly from trans-4-hydroxy-L-proline, anchoring the compound firmly in the L-proline chiral pool; this establishes a critical divergence from the (1R,4R) enantiomer, which is accessed through an entirely distinct synthetic pathway involving mesoionic intermediates and configurational inversion at C(4) [2]. The lactam carbonyl at position 3 further distinguishes this compound from the fully reduced 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, providing a reactive handle for downstream diversification that the reduced form cannot offer.

Why Generic Substitution of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one Methanesulfonate with In-Class Analogs Carries Significant Risk


Substituting (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate with a different salt form, enantiomer, or bridging isomer cannot be assumed to be functionally neutral. The (1R,4R) enantiomer is not accessible from the same starting material; its synthesis proceeds via a mesoionic intermediate that inverts the C(4) configuration, making it a chemically distinct entity rather than a simple mirror image [1]. Changing the salt form from methanesulfonate to hydrochloride or free base alters crystallinity, hygroscopicity, and solubility—the methanesulfonate is reported as a white crystalline powder with low aqueous solubility, whereas the hydrochloride and free base show divergent physical forms and solubilities that directly affect weighing accuracy, formulation reproducibility, and reaction performance [2]. Furthermore, replacing the [2.2.1] lactam with the fully reduced [2.2.1]heptane eliminates the C-3 carbonyl, removing the sole functional group that enables further elaboration, such as reduction to the morpholine surrogate, enolate alkylation, or nucleophilic addition [3]. Moving from the [2.2.1] to the [2.2.2] bridge system alters ring geometry from a 5/5-fused to a 6/6-fused scaffold, which changes the spatial orientation of the nitrogen and oxygen lone pairs and has been documented to affect potency in drug candidates such as the IDH1mut inhibitor MRK A [4]. Each of these substitutions represents a non-trivial chemical change with quantifiable consequences described below.

Quantitative Evidence Guide: Where (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one Methanesulfonate Separates from Analogs


Enantiomeric Fidelity: (1S,4S) vs. (1R,4R) Lactam Are Products of Divergent Synthetic Pathways with Defined Optical Rotation Signatures

The (1S,4S) lactam is synthesized directly from trans-4-hydroxy-L-proline with retention of configuration at C(4) (L-proline numbering), while the (1R,4R) enantiomer requires a fundamentally different route proceeding through a mesoionic intermediate that inverts the configuration at C(2) of the proline ring, yielding the (R)-absolute configuration at C(4) [1]. Acidic cleavage of the (1S,4S) lactam yields cis-4-hydroxy-L-proline, whereas the (1R,4R) lactam yields cis-4-hydroxy-D-proline—a non-natural amino acid of independent synthetic value . The stereochemical divergence means that the two enantiomers are not interconvertible by simple salt resolution and should not be treated as interchangeable procurement items when chiral fidelity of downstream intermediates is critical.

Stereoselective synthesis Enantiomeric purity Chiral pool strategy

Salt Form Differentiation: Methanesulfonate Crystallinity vs. Hydrochloride Hygroscopicity Affects Weighing Accuracy and Reaction Reproducibility

The methanesulfonate salt (CAS 769167-53-5) is described as a white crystalline powder (MW 209.22 g/mol) with solubility predominantly in organic solvents (ethanol, diethyl ether) and low aqueous solubility [1]. In contrast, the hydrochloride salt (CAS 159406-49-2, MW 149.57 g/mol) is commonly supplied as a solid with different hygroscopicity characteristics, and the free base (CAS 81025-84-5, MW 113.12 g/mol) is a low-molecular-weight solid or oil with different physical handling properties . The methanesulfonate counterion provides a 1.85× molecular weight increase over the free base, which directly improves weighing accuracy for small-scale reactions: a 0.1 mmol scale reaction requires 20.9 mg of the methanesulfonate vs. 11.3 mg of the free base, reducing relative weighing errors.

Salt selection Crystallinity Formulation reproducibility

Lactam Carbonyl as a Functional Handle: The C-3 Ketone Enables Diversification That the Reduced [2.2.1]Heptane Cannot Match

The C-3 lactam carbonyl is the defining functional group of this compound. It serves as a precursor for reduction to the fully saturated 2-oxa-5-azabicyclo[2.2.1]heptane morpholine isostere—a scaffold documented to retain similar lipophilicity to morpholine (computed logP 0.0759 for the reduced [2.2.1]heptane vs. -0.86 for morpholine) [1][2]. More importantly, the lactam carbonyl can be exploited for enolate alkylation, nucleophilic addition, or conversion to the thiolactam, pathways that are completely inaccessible from the reduced heptane [3]. The reduced scaffold has been validated as a backbone-constrained GABA analogue platform when functionalized at C-3, but this functionalization must be introduced during synthesis of the lactam or via the carbonyl [4]. In the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline, the lactam is the penultimate intermediate, with the final reduction step achieving 70% overall yield over six steps [5].

Lactam reactivity Scaffold diversification Constrained amino acid synthesis

Bridged vs. Unbridged Lipophilicity: One-Carbon Bridging of Morpholines Lowers logD₇.₄ by up to −0.8, a Counterintuitive but Reproducible Physicochemical Advantage

Degorce et al. (2018) demonstrated that introducing a one-carbon bridge across the morpholine ring—as in the 2-oxa-5-azabicyclo[2.2.1] system—produces a counterintuitive reduction in measured logD₇.₄ of up to −0.8 log units relative to the unbridged morpholine counterpart [1]. This effect was validated across multiple matched molecular pairs and extended to piperazine and piperidine systems. While the Degorce study did not directly measure the (1S,4S)-lactam methanesulfonate, the underlying scaffold principle applies: the [2.2.1] bridging motif imposes conformational restriction that alters solvation, counteracting the expected lipophilicity increase from the additional methylene. The computed logP for the reduced 2-oxa-5-azabicyclo[2.2.1]heptane is 0.0759 [2], whereas the Degorce study demonstrates that the logD shift is context-dependent and can be tuned by the specific bridging geometry. This property is valuable when lowering lipophilicity without introducing additional heteroatoms (which would add H-bond donors/acceptors) is a design goal.

Lipophilicity modulation logD Drug-like properties

pKa Differentiation: The [2.2.1] Bridged Morpholine Exhibits a Predicted pKa of 9.12, Approximately 0.76 Units Higher Than Morpholine Itself

The predicted pKa (conjugate acid) of 2-oxa-5-azabicyclo[2.2.1]heptane is 9.12 ± 0.20 , compared to the experimentally determined pKa of 8.36 for morpholine [1]. This ΔpKa of approximately +0.76 units means that at physiological pH (7.4), the bridged morpholine is more extensively protonated: ~98.2% protonated for the bridged compound vs. ~90.1% for morpholine (calculated via Henderson-Hasselbalch). The increased basicity in the [2.2.1] system arises from the conformational constraint imposed by the bridging methylene, which alters the hybridization and lone-pair availability at nitrogen. The lactam carbonyl in the target compound further modulates the pKa of the free amine after deprotection, as the electron-withdrawing carbonyl reduces basicity relative to the fully reduced scaffold. For procurement decisions, this pKa difference means that analogs built on the [2.2.1] scaffold will exhibit a higher fraction of protonated (cationic) species at physiological pH, which can affect membrane permeability, off-target binding to hERG, and lysosomal trapping.

Basicity pKa Protonation state

Synthetic Efficiency: The Cbz-Protected Six-Step Route to the (1S,4S) Scaffold Achieves 70% Overall Yield, Outperforming the Classical N-Benzoyl Route (59% Over Seven Steps)

The improved synthesis of the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold using benzyloxycarbonyl (Cbz) protection of trans-4-hydroxy-L-proline achieves a 70% overall yield over six steps [1]. This compares favorably to the original Portoghese protocol using N-benzoyl protection, which required seven steps and delivered 59% overall yield [2]. The Cbz route additionally avoids the use of toxic and hazardous diazomethane for methyl ester formation, replacing it with the safer MeOH/SOCl₂ system. While these yields are reported for the reduced heptane scaffold, the lactam is the direct penultimate intermediate in this sequence; the carbonyl is formed during the cyclization step and can be retained or reduced depending on the procurement goal. The higher-yielding, shorter Cbz route directly impacts the cost of goods and availability of the (1S,4S) lactam methanesulfonate from commercial suppliers who adopt this synthetic strategy.

Synthetic efficiency Process chemistry Cost of goods

Optimal Application Scenarios for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one Methanesulfonate Based on Quantified Evidence


Enantioselective Synthesis of L-Proline-Derived Bioactive Molecules Requiring Defined (S,S) Stereochemistry

When a synthetic program requires a chiral intermediate whose absolute configuration traces to the L-proline pool, the (1S,4S)-lactam methanesulfonate is the definitive choice. Its stereochemistry is locked at the starting material stage (trans-4-hydroxy-L-proline), and lactone cleavage yields cis-4-hydroxy-L-proline, a known metabolite and building block [1]. Procuring the (1R,4R) enantiomer instead would yield the D-proline series, which is biologically orthogonal and cannot be rectified downstream without inverting the stereocenter—a step that the mesoionic route to the (1R,4R) form explicitly requires [2].

Medicinal Chemistry Lead Optimization Campaigns Aiming to Reduce logD Without Adding Heteroatoms

For programs where morpholine-containing leads suffer from excessive lipophilicity (logD₇.₄ > 3), replacement of the morpholine moiety with the [2.2.1] bridged scaffold offers a validated logD reduction of up to −0.8 units without introducing additional H-bond donors or acceptors [3]. The (1S,4S)-lactam methanesulfonate provides the carbonyl handle needed to install the bridged morpholine via reduction and subsequent N-functionalization, enabling rapid exploration of this lipophilicity-lowering strategy.

Scaffold-Hopping from Morpholine to a Conformationally Constrained Bioisostere in CNS-Targeted Programs

Central nervous system drug discovery programs often balance permeability, P-glycoprotein efflux, and metabolic stability. The higher pKa of the [2.2.1] bridged morpholine (9.12 vs. 8.36 for morpholine) alters the protonation-dependent permeability profile . The GABA-embedded backbone-constrained analogues accessible from the C-3-disubstituted [2.2.1] scaffold—with the lactam as a key intermediate—have been validated against FDA-approved drugs baclofen and pregabalin [4]. The methanesulfonate salt's crystallinity and organic solvent solubility further facilitate the parallel synthesis of focused libraries for CNS screening.

Academic and Industrial Process Chemistry Groups Scaling Chiral Bridged Morpholine Building Blocks

Process chemistry groups prioritizing safety, cost, and efficiency should source the (1S,4S)-lactam methanesulfonate from suppliers using the Cbz-protected six-step route (70% overall yield), which eliminates diazomethane and reduces step count compared to the classical N-benzoyl method (59%, seven steps) [5]. The methanesulfonate salt's white crystalline powder form simplifies quality control (visual inspection, melting point, HPLC purity assessment at 97% specification ) and enables accurate dispensing for multi-gram scale-up campaigns.

Quote Request

Request a Quote for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one; methanesulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.